molecular formula C9H11BrN2O B8748574 2-Amino-5-bromo-N-ethylbenzamide

2-Amino-5-bromo-N-ethylbenzamide

Cat. No. B8748574
M. Wt: 243.10 g/mol
InChI Key: RZDRQADIBBTXIB-UHFFFAOYSA-N
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Patent
US09133224B2

Procedure details

Prepared analogously to Compound 3D replacing diethylamine with ethylamine to afford 1.41 g of the title product (70%). 1H NMR (400 MHz, CD3OD) δ 7.55 (d, J=2.3 Hz, 1H), 7.25 (dd, J=2.4, 8.7 Hz, 1H), 6.67 (d, J=8.8 Hz, 1H), 3.32-3.38 (m, 2H), 1.20 (t, J=7.3 Hz, 3H). MS (ESI): m/z 243.33 [M+H]+. UPLC: tR=0.98 min (UPLC-SQD: analytical—2 min).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:3]=1[C:4]([N:6](CC)[CH2:7][CH3:8])=[O:5].C(N)C>>[NH2:1][C:2]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:3]=1[C:4]([NH:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)N(CC)CC)C=C(C=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.